molecular formula C26H22O6 B15031585 Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B15031585
M. Wt: 430.4 g/mol
InChI Key: ZJFMSMMDAAZZHI-UHFFFAOYSA-N
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Description

ETHYL 5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE: is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core with various functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzofuran core and the introduction of the functional groups. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with controlled reaction parameters, is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: ETHYL 5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

ETHYL 5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and biological system. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • ETHYL 5-(2-METHOXY-2-OXOETHOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE
  • METHYL 2-[3-(ETHOXYCARBONYL)-2-PHENYLBENZO[B]FURAN-5-YLOXY]ACETATE

Uniqueness: ETHYL 5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific functional groups and structural features, which contribute to its diverse chemical reactivity and potential biological activities. The presence of the benzofuran core and the specific arrangement of functional groups make it distinct from other similar compounds .

Properties

Molecular Formula

C26H22O6

Molecular Weight

430.4 g/mol

IUPAC Name

ethyl 5-[(4-methoxycarbonylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H22O6/c1-3-30-26(28)23-21-15-20(31-16-17-9-11-19(12-10-17)25(27)29-2)13-14-22(21)32-24(23)18-7-5-4-6-8-18/h4-15H,3,16H2,1-2H3

InChI Key

ZJFMSMMDAAZZHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4

Origin of Product

United States

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